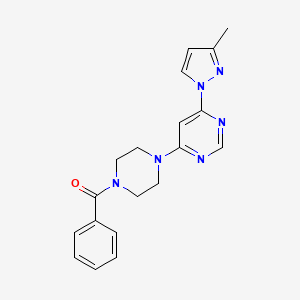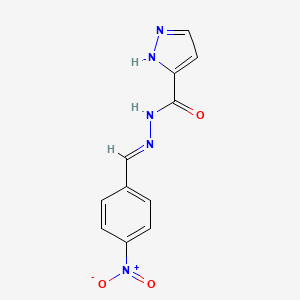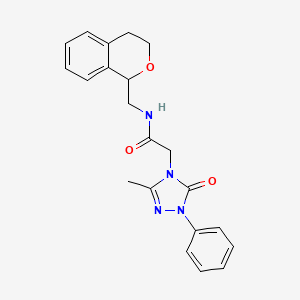
4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine often involves the use of piperazine-linked bis(pyrimidines) and enaminone as key intermediates. For instance, Mekky et al. (2021) describe the synthesis of piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) hybrids. This process typically involves reactions under microwave irradiation and the use of various reagents to obtain the target bis(pyrimidines) (Mekky et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds like 4-(4-benzoyl-1-piperazinyl)-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is often analyzed through spectroscopic methods, including IR, NMR, and Mass spectroscopy. These techniques help in elucidating the geometric parameters and electronic properties of the molecules. For example, studies by Trilleras et al. (2008) on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines provide insights into the hydrogen bonding and molecular conformation, which are crucial for understanding the chemical behavior of similar compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives is characterized by their ability to undergo various reactions, leading to the formation of complex heterocyclic structures. For example, Ali (2009) demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with significant antimicrobial activity, showcasing the potential of these compounds in biological applications (Ali, 2009).
科学的研究の応用
Heterocyclic Synthesis and Applications
Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, which are of interest due to their potential biological activities. These compounds are synthesized through various chemical reactions that involve the intramolecular cyclization of specific precursors, offering a pathway to explore therapeutic agents (Ho & Suen, 2013).
Antibacterial and Insecticidal Potentials
Some derivatives have been evaluated for their insecticidal and antibacterial potentials. This indicates a broad spectrum of applications in developing new pesticides and antimicrobial agents, showcasing the chemical's versatility in synthesizing compounds with significant biological activities (Deohate & Palaspagar, 2020).
Supramolecular Chemistry
The formation of energetic multi-component molecular solids with aza compounds, including pyrimidines, through strong hydrogen bonds and weak intermolecular interactions highlights the application in designing new materials with potential energy applications. This research contributes to the understanding of molecular assembly and the development of materials science (Wang et al., 2014).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. This underscores the potential of such compounds in the development of new antiviral drugs, particularly against bird flu influenza (H5N1), which remains a significant threat to global health (Hebishy et al., 2020).
特性
IUPAC Name |
[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-7-8-25(22-15)18-13-17(20-14-21-18)23-9-11-24(12-10-23)19(26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRLZKFSRZNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-8-(1,3-thiazol-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578110.png)
![2-(2-chlorophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5578117.png)
![N-benzyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5578124.png)

![3-[(3-iodo-4-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5578137.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5578147.png)
![(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B5578154.png)
![6-(pyrrolidin-1-ylmethyl)-4-[4-(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5578159.png)
![3-[(2,3-dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5578166.png)
![[1-(3-bromobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5578168.png)
![N-[4-(diethylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B5578176.png)
![1-(2-chlorophenyl)-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5578191.png)
